3-(4-ETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Overview
Description
3-(4-Ethoxyphenyl)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a triazine ring, makes it an interesting subject for research and development in various scientific fields.
Preparation Methods
The synthesis of 3-(4-ethoxyphenyl)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one can be achieved through several methods. One efficient method involves a one-pot three-component condensation reaction. This reaction uses thioglycolic acid or ethyl thioglycolate, aldehydes or ketones, and dicyandiamide in the presence of ammonium acetate as a catalyst . This method is advantageous due to its simplicity and efficiency, allowing for the creation of the desired compound in a single operation.
Chemical Reactions Analysis
3-(4-Ethoxyphenyl)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Mannich Reaction: This compound can be synthesized through the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone or aldehyde.
Claisen-Schmidt Condensation: This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base to form arylidene derivatives.
Coupling Reactions: The compound can undergo coupling reactions with aromatic diazonium salts to form 2-aryl-azothiazolo[3,2-a]triazines.
Scientific Research Applications
3-(4-Ethoxyphenyl)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer, antibacterial, antifungal, and antiparasitic agent
Fluorescent Materials: The compound has been investigated for its fluorescence properties, making it a potential candidate for use in dye-sensitized solar cells and other photophysical applications.
Biological Activity: The compound’s structure allows it to interact with various biological targets, making it a subject of interest for drug design and development.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as an inhibitor of certain enzymes and receptors, leading to its biological effects. For example, it has been found to possess antifolate activity, which involves the inhibition of enzymes involved in folate metabolism .
Comparison with Similar Compounds
3-(4-Ethoxyphenyl)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one can be compared with other similar compounds, such as:
Thiazolo[3,2-a][1,3,5]triazin-6-ones: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.
Triazine Derivatives: Compounds like 1,2,4-triazines and 1,3,5-triazines have similar triazine rings but differ in their overall structure and properties.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-18-11-5-3-10(4-6-11)15-8-14-13-16(9-15)12(17)7-19-13/h3-6H,2,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAJBKFTFYGBGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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